molecular formula C8H6Cl2O2 B1295861 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone CAS No. 24483-75-8

2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone

Cat. No.: B1295861
CAS No.: 24483-75-8
M. Wt: 205.03 g/mol
InChI Key: XHEIVUNKCGWDBD-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone (CAS: [24483-75-8]) is a chlorinated aromatic ketone with the molecular formula C₈H₆Cl₂O₂ and a molecular weight of 205.04 g/mol . Its structure features a hydroxyphenyl ring substituted with chlorine atoms at positions 2 and 5, coupled with a chloroacetyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorination of 2-Hydroxyacetophenone

  • Method : A common approach involves chlorinating 2-hydroxyacetophenone using chlorine gas or a chlorinating agent such as thionyl chloride.
  • Catalyst : Aluminum chloride is often employed to ensure selective chlorination at the desired position.
  • Reaction Conditions :
    • Temperature: Controlled between 0°C to 20°C to optimize selectivity.
    • Solvent: Dichloromethane is typically used for its polarity and ability to dissolve reactants effectively.
  • Yield Optimization : Reaction monitoring via HPLC ensures yields between 44–78%, depending on the catalyst and solvent system used.

Acylation of Substituted Phenols

  • Method : The acylation of 5-chloro-2-hydroxyacetophenone with chloroacetyl chloride in the presence of pyridine is another established route.
  • Reaction Parameters :
    • Solvent: Pyridine acts as both a solvent and base to neutralize HCl generated during the reaction.
    • Temperature: Reaction conducted at low temperatures (~0°C) for several hours to prevent side reactions.

Industrial Continuous Flow Synthesis

  • Process : Large-scale synthesis employs continuous flow reactors for precise control over temperature, pressure, and reactant concentrations.
  • Advantages :
    • High reproducibility of product quality.
    • Reduced reaction time compared to batch processes.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR :
    • Acetyl group signal at δ ~2.6 ppm.
    • Aromatic proton signals between δ ~6.8–7.5 ppm.
  • ¹³C NMR :
    • Carbonyl signal observed at ~195 ppm.
  • LC/MS :
    • Molecular ion verification confirms purity.

Chromatographic Techniques

  • HPLC :
    • Retention time analysis ensures purity >95%.
  • UV Detection :
    • λ = 254 nm used for monitoring reaction progress.

Data Table: Reaction Conditions Summary

Reaction Type Catalyst Solvent Temperature (°C) Yield (%)
Chlorination Aluminum chloride Dichloromethane 0–20 Up to 78%
Acylation Pyridine Pyridine ~0 Variable
Industrial Continuous Flow Automated control Various Controlled High

Notes on Research Findings

The synthesis of 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone has been optimized for both laboratory-scale and industrial applications. Key parameters such as temperature control, solvent selection, and catalyst choice play critical roles in yield and purity. Advanced analytical techniques ensure the structural identity of the compound, while safety protocols mitigate risks associated with its handling.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis
2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone serves as a foundational building block in the synthesis of more complex organic molecules. Its unique substitution pattern allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

Biological Activities
Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, suggesting potential as a broad-spectrum antimicrobial agent.
  • Anticancer Properties : Studies have explored its ability to inhibit cancer cell growth through various mechanisms, including enzyme inhibition and disruption of cellular processes.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Pseudomonas aeruginosa10100 µg/mL

Medicine

Pharmaceutical Intermediate
Ongoing research is investigating the potential of this compound as a pharmaceutical intermediate. Its reactivity allows it to participate in the synthesis of various drugs, particularly those targeting microbial infections and cancer.

Industrial Applications

The compound is utilized in the production of specialty chemicals and serves as a precursor in the manufacture of dyes and pigments. Its unique properties make it suitable for applications that require specific chemical functionalities.

Case Studies

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential use as a new antimicrobial agent in clinical settings.
  • Anticancer Research : Another study focused on the anticancer properties of the compound, revealing that it could inhibit the proliferation of specific cancer cell lines through apoptosis induction. This research suggests that further exploration could lead to the development of new anticancer therapies.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxy and chloro groups on the phenyl ring contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone, differing primarily in substituent positions, halogenation, or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Key Properties/Applications
This compound [24483-75-8] C₈H₆Cl₂O₂ 205.04 Cl at C2 and C5; hydroxyl at C2 Fries rearrangement or chloroacetylation Intermediate for pyrazoline derivatives with anti-inflammatory activity
2-Chloro-1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone [22307-95-5] C₉H₈Cl₂O₂ 219.07 Cl at C4; hydroxyl at C2; methyl at C5 Fries rearrangement of 4-chloro-3-methylphenyl chloroacetate Forms benzofuranones via cyclization
2-Chloro-1-(3-chloro-5-fluoro-2-hydroxyphenyl)ethanone - C₈H₅Cl₂FO₂ 223.03 Cl at C3; F at C5; hydroxyl at C2 Not specified Enhanced electrophilicity due to fluorine
2-Chloro-1-(5-chloro-2,3,4-trifluorophenyl)ethanone [147495-57-6] C₈H₃Cl₂F₃O 243.01 Cl at C5; F at C2,3,4 Commercial synthesis (≥95% purity) High reactivity in cross-coupling reactions
2-Chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone [6344-28-1] C₉H₉ClO₃ 200.62 Methoxy at C3; hydroxyl at C4 Friedel-Crafts acylation Antioxidant and antimicrobial precursor

Physicochemical Properties

  • Solubility: The hydroxyl group improves water solubility compared to non-hydroxylated analogues (e.g., 2-chloro-1-(2,4-dichlorophenyl)ethanone) .
  • Melting Points : Fluorinated derivatives ([147495-57-6]) exhibit lower melting points (<100°C) due to reduced crystallinity, whereas methyl-substituted compounds ([22307-95-5]) melt at higher temperatures (~150°C) .

Key Research Findings

  • Regioselectivity Challenges : Misassignment of substituent positions in early literature (e.g., confusion between 4-methyl and 5-methyl isomers) underscores the need for precise NMR and X-ray crystallographic validation .

Biological Activity

2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone, a compound with notable chemical properties, has garnered attention in scientific research for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C8H6Cl2O2C_8H_6Cl_2O_2. The compound features a chloro-substituted phenolic structure, which contributes to its reactivity and biological activity. Its structural uniqueness allows it to participate in various chemical reactions, making it a valuable precursor in organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains. For instance, in one study, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Pseudomonas aeruginosa10100 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines. Notably, a study indicated that this compound exhibited cytotoxic effects with IC50 values ranging from 8.6 to 28.4 µM against different cancer types, highlighting its selective activity against cancer cells while remaining nontoxic to normal fibroblast cells .

Case Study: Anticancer Efficacy

In a comparative study involving various derivatives of phenolic compounds, this compound was found to be particularly effective against colon cancer cell lines (HCT-116), with an IC50 of 2.35 µM . This suggests that modifications in the chemical structure can enhance the anticancer efficacy of such compounds .

Antioxidant Activity

Antioxidant properties are another significant aspect of the biological activity of this compound. The compound has been evaluated for its ability to scavenge free radicals, demonstrating substantial antioxidant activity in various assays.

Table 2: Antioxidant Activity Assay Results

Assay TypeIC50 Value (µg/mL)
DPPH Radical Scavenging45
ABTS Radical Scavenging30

The results indicate that the compound effectively reduces oxidative stress by neutralizing free radicals, which is crucial in preventing cellular damage and related diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone, and what reaction conditions optimize yield?

  • Methodology : The compound is synthesized via acylation of substituted anilines with 2-chloroacetyl chloride in a biphasic system (dichloromethane and 2% aqueous NaOH) at 0°C for 3 hours. Subsequent alkylation reactions with amines are performed in dry acetone with K₂CO₃ and catalytic KI at 60°C. Reaction progress is monitored via HPLC, achieving yields of 44–78%. Key parameters include temperature control, solvent polarity, and catalyst selection .
  • Characterization : Purity is confirmed by HPLC (e.g., retention time analysis), and structural validation employs ¹H/¹³C NMR, LC/MS, and elemental analysis .

Q. How is this compound characterized to confirm its structural identity?

  • Analytical Workflow :

  • Spectroscopy : ¹H NMR (δ ~2.6 ppm for acetyl group; aromatic protons at δ 6.8–7.5 ppm), ¹³C NMR (carbonyl signal at ~195 ppm), and LC/MS for molecular ion verification.
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%).
  • Elemental Analysis : C, H, N percentages are matched with theoretical values (e.g., C: ~56%, H: ~4%, Cl: ~21%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizing agents. Stability data suggest limited decomposition under standard conditions, but thermal degradation studies (e.g., TGA/DSC) are advised for long-term storage .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of derivatives from this compound?

  • Optimization Strategies :

  • Solvent Systems : Replace acetone with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in alkylation reactions.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate biphasic reactions.
  • Temperature Gradients : Gradual heating (40°C → 80°C) reduces side reactions like hydrolysis of the chloroacetyl group .

Q. What methodologies resolve contradictions in spectral data during structural elucidation?

  • Troubleshooting Approaches :

  • 2D NMR : Utilize HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping aromatic signals.
  • High-Resolution MS : Confirm molecular formula (C₈H₇Cl₂O₂; exact mass: 218.9874) to rule out isomeric impurities.
  • X-ray Crystallography : Single-crystal XRD (using SHELX software ) provides unambiguous confirmation of stereochemistry and hydrogen bonding patterns .

Q. How is this compound utilized in the synthesis of HDAC inhibitors?

  • Application Workflow :

Intermediate Functionalization : React with hydroxylamine to form oxime derivatives, followed by cyclization to generate hydroxypyrimidines.

Biological Screening : Assess HDAC inhibition via fluorometric assays using HeLa cell lysates. IC₅₀ values are calculated against reference inhibitors (e.g., trichostatin A) .

Q. What strategies enable enantioselective synthesis of chiral derivatives from this ketone?

  • Catalytic Methods :

  • Asymmetric Reduction : Employ Ru/(1S,2S)-TsDPEN catalysts to reduce the ketone to (R)-alcohols with >99% enantiomeric excess (ee).
  • Chiral Auxiliaries : Use Evans’ oxazolidinones to control stereochemistry during alkylation or aldol reactions .

Properties

IUPAC Name

2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEIVUNKCGWDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285069
Record name 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24483-75-8
Record name 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(Ref: J. Org. Chem. 1955; 20; 813-818) A mixture of 4-chlorophenol (5 g; 39.0 mmol) and chloroacetyl chloride (3.41 mL; 42.8 mmol) was heated to 80° C. for 2.5 hours. Mixture cooled to 30° C. and aluminum chloride (5.2 g; 39.0 mmol) was added over 30 minutes. Mixture heated to 130° C. for 15 hours. Mixture cooled under N2 flow and reaction was quenched with 0.5 g of ice chuncks over 5 minutes. Mixture was treated with 12 mLs of 20% HCl and heated to 60° C. for 15 minutes (fumes generated). Mixture cooled back room temperature and after 30 minutes 2 phases observed. Aqueous phase was extracted, and oil organic layer was triturated with petroleum ether. Petroleum ether was decanted off. Mixture was then heated to 60° C. in 100 mL of benzene and charcoal. Mixture filtered and filtrate was concentrated to a third volume. Another 40 mLs of petroleum ether added and allowed to stand overnight. Mixture was decanted and mother liquor was evaporated to afford 2-chloro-1-(5-chloro-2-hydroxy-phenyl)-ethanone. (5 g; 63% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.41 mL
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two

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